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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-
methoxy-5-methylpyridine (CAS No. 78210-42-1). In the absence of publicly available

experimental spectra, this document leverages advanced in-silico prediction methodologies to

present a thorough characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) profiles. To ensure scientific rigor and provide a reliable frame of

reference, a comparative analysis with the experimentally determined spectra of its structural

analogs, 3-methoxypyridine and 3-methylpyridine, is integrated throughout the guide. This

document is intended to serve as a vital resource for researchers, scientists, and professionals

in drug development by providing a detailed spectroscopic roadmap for the identification and

characterization of this compound.

Introduction
3-Methoxy-5-methylpyridine is a substituted pyridine derivative with potential applications in

medicinal chemistry and materials science. A comprehensive understanding of its

spectroscopic characteristics is paramount for its unambiguous identification, purity

assessment, and structural elucidation in various research and development settings. This

guide is structured to provide a detailed, scientifically grounded spectroscopic profile of 3-
methoxy-5-methylpyridine, empowering researchers to confidently identify and utilize this

compound in their work. The core of this guide is a multi-faceted approach, combining
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predictive spectroscopy with a robust comparative analysis against experimentally verified data

of its constituent analogs.

Molecular Structure
The structural formula of 3-methoxy-5-methylpyridine is presented below. The numbering of

the pyridine ring is crucial for the assignment of spectroscopic signals.

Figure 1: 2D structure of 3-methoxy-5-methylpyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Due to the lack of experimental NMR data for 3-methoxy-5-methylpyridine, the

following analyses are based on predicted spectra, corroborated by experimental data from 3-

methoxypyridine and 3-methylpyridine.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-methoxy-5-methylpyridine in CDCl₃ is summarized in

Table 1.

Predicted Chemical
Shift (ppm)

Multiplicity Integration Assignment

~8.15 s 1H H-2

~7.98 s 1H H-6

~7.05 s 1H H-4

~3.85 s 3H O-CH₃

~2.30 s 3H C₅-CH₃

Table 1: Predicted ¹H NMR data for 3-methoxy-5-methylpyridine.

Expertise & Experience in Spectral Interpretation:
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Aromatic Protons (H-2, H-4, H-6): The protons on the pyridine ring are expected to appear in

the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.

The electron-withdrawing nature of the nitrogen atom further deshields the α-protons (H-2

and H-6). The methoxy group at C-3 is electron-donating through resonance, which would

slightly shield the ortho (H-2, H-4) and para (H-6) protons. Conversely, the methyl group at

C-5 is weakly electron-donating, shielding the ortho (H-4, H-6) and para (H-2) protons. The

predicted singlets for all three aromatic protons are a consequence of the substitution

pattern, which eliminates vicinal proton-proton coupling.

Methoxy Protons (O-CH₃): The singlet at approximately 3.85 ppm is characteristic of

methoxy protons attached to an aromatic ring.

Methyl Protons (C₅-CH₃): The singlet around 2.30 ppm is typical for a methyl group attached

to a pyridine ring.

Comparative Analysis with Analogs:

3-Methoxypyridine: Experimental ¹H NMR data for 3-methoxypyridine shows signals for the

aromatic protons, which can be compared to the predicted values for the target molecule.

The presence of the additional methyl group in 3-methoxy-5-methylpyridine is expected to

cause a slight upfield shift for the aromatic protons due to its electron-donating nature.

3-Methylpyridine: The experimental spectrum of 3-methylpyridine provides a reference for

the chemical shift of the methyl group and the influence of a methyl substituent on the

pyridine ring protons.

Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of 3-methoxy-5-methylpyridine is detailed in Table 2.
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Predicted Chemical Shift (ppm) Assignment

~155.0 C-3

~145.0 C-2

~142.0 C-6

~130.0 C-5

~120.0 C-4

~55.0 O-CH₃

~18.0 C₅-CH₃

Table 2: Predicted ¹³C NMR data for 3-methoxy-5-methylpyridine.

Expertise & Experience in Spectral Interpretation:

Aromatic Carbons: The carbon atoms of the pyridine ring are expected to resonate in the

range of 120-155 ppm. The carbon attached to the electronegative oxygen (C-3) is predicted

to be the most downfield. The carbons adjacent to the nitrogen (C-2 and C-6) are also

significantly deshielded.

Aliphatic Carbons: The methoxy carbon (O-CH₃) is anticipated around 55 ppm, and the

methyl carbon (C₅-CH₃) is expected at a more upfield position, around 18 ppm.

Comparative Analysis with Analogs:

3-Methoxypyridine: The experimental ¹³C NMR data for 3-methoxypyridine serves as a

baseline for the chemical shifts of the pyridine ring carbons and the methoxy carbon. The

introduction of the methyl group at the C-5 position in our target molecule is expected to

influence the chemical shifts of the surrounding carbons, particularly C-4, C-5, and C-6.

3-Methylpyridine: The spectrum of 3-methylpyridine helps in validating the predicted

chemical shift for the C₅-CH₃ group and understanding the electronic effects of a methyl

substituent on the carbon chemical shifts of the pyridine ring.
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Experimental Protocol for NMR Data Acquisition
Sample Preparation:

Weigh approximately 10-20 mg of 3-methoxy-5-methylpyridine and dissolve it in ~0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

Relaxation Delay: 1-5 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: 0 to 180 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 3-methoxy-5-methylpyridine are listed in
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Table 3.

Predicted Wavenumber
(cm⁻¹)

Vibration Type Functional Group

~3100-3000 C-H stretching Aromatic C-H

~2950-2850 C-H stretching Aliphatic C-H (CH₃)

~1600-1580 C=C and C=N stretching Pyridine ring

~1480-1440 C-H bending Aliphatic C-H (CH₃)

~1250-1200 C-O stretching Aryl-alkyl ether

~1100-1000 C-O stretching Aryl-alkyl ether

Table 3: Predicted IR data for 3-methoxy-5-methylpyridine.

Expertise & Experience in Spectral Interpretation:

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H

stretching vibrations in aromatic rings.

Aliphatic C-H Stretch: The absorptions between 2950 and 2850 cm⁻¹ are due to the C-H

stretching of the methoxy and methyl groups.

Pyridine Ring Vibrations: The strong bands in the 1600-1580 cm⁻¹ region are indicative of

the C=C and C=N stretching vibrations within the pyridine ring.

C-O Stretching: The strong absorption bands in the 1250-1000 cm⁻¹ range are characteristic

of the asymmetric and symmetric C-O stretching of the aryl-alkyl ether linkage.

Comparative Analysis with Analogs:

3-Methoxypyridine: The experimental IR spectrum of 3-methoxypyridine will show the

characteristic aromatic C-H and C-O stretching bands.

3-Methylpyridine: The IR spectrum of 3-methylpyridine will display the characteristic aliphatic

C-H stretching and bending frequencies of the methyl group, which will be present in the
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spectrum of 3-methoxy-5-methylpyridine.

Experimental Protocol for IR Data Acquisition
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid 3-methoxy-5-methylpyridine or a few milligrams of the solid

compound directly onto the ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before running the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The molecular formula of 3-methoxy-5-methylpyridine is C₇H₉NO,

which corresponds to a molecular weight of 123.15 g/mol . The electron ionization (EI) mass
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spectrum is expected to show a prominent molecular ion peak at m/z = 123.

Major Fragmentation Pathways: The fragmentation of 3-methoxy-5-methylpyridine is

predicted to proceed through several key pathways, as illustrated in Figure 2.

[M]⁺˙
m/z = 123

[M-H]⁺
m/z = 122

-H•

[M-CH₃]⁺
m/z = 108

-CH₃•

[M-OCH₃]⁺
m/z = 92

-OCH₃•

[C₆H₆N]⁺
m/z = 94

-CO

[C₅H₅]⁺
m/z = 65

-HCN

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathways for 3-methoxy-5-methylpyridine in EI-MS.

Expertise & Experience in Fragmentation Analysis:

Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z = 122 can arise from the loss of a

hydrogen radical, likely from the methyl or methoxy group.

Loss of a Methyl Radical ([M-CH₃]⁺): A significant peak at m/z = 108 is expected due to the

loss of a methyl radical from the methoxy group, which is a common fragmentation pathway

for methoxy-substituted aromatics. The subsequent loss of carbon monoxide (CO) from this

fragment can lead to a peak at m/z = 80.
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Loss of a Methoxy Radical ([M-OCH₃]⁺): Cleavage of the C-O bond can result in the loss of a

methoxy radical, giving rise to a peak at m/z = 92.

Pyridine Ring Fragmentation: Fragmentation of the pyridine ring itself can lead to smaller

fragments, such as the pyridinium ion at m/z = 78 after rearrangement, or other characteristic

fragments.

Comparative Analysis with Analogs:

3-Methoxypyridine: The mass spectrum of 3-methoxypyridine will show a molecular ion at

m/z = 109 and a prominent fragment from the loss of a methyl radical at m/z = 94.

3-Methylpyridine: The mass spectrum of 3-methylpyridine will exhibit a molecular ion at m/z

= 93 and a base peak at m/z = 92 due to the loss of a hydrogen atom to form a stable

pyridylmethyl cation.

Experimental Protocol for Mass Spectrometry Data
Acquisition
Instrumentation and Parameters (Electron Ionization - EI):

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal

for volatile compounds like 3-methoxy-5-methylpyridine.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-300.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Injection: Split injection of a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane or ethyl acetate).
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Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C)

to a high final temperature (e.g., 250 °C) to ensure good separation and peak shape.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic

characterization of 3-methoxy-5-methylpyridine. By integrating in-silico predictions with

comparative analysis of experimentally verified data for its structural analogs, this document

offers a robust and scientifically sound resource for the identification and structural elucidation

of this compound. The detailed experimental protocols provided herein offer a standardized

approach for the future acquisition of empirical data, which will be invaluable for validating and

refining the predictive models presented. It is the author's hope that this guide will serve as a

valuable tool for researchers and accelerate scientific progress in fields where 3-methoxy-5-
methylpyridine is of interest.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-5-methylpyridine: A
Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603579#3-methoxy-5-methylpyridine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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